molecular formula C13H11NO2S2 B12796189 2-((2-Aminophenyl)dithio)benzoic acid CAS No. 5301-13-3

2-((2-Aminophenyl)dithio)benzoic acid

Cat. No.: B12796189
CAS No.: 5301-13-3
M. Wt: 277.4 g/mol
InChI Key: WJWAUWVAOASXHV-UHFFFAOYSA-N
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Description

2-((2-Aminophenyl)dithio)benzoic acid is an organic compound with the molecular formula C13H11NO2S2. It is known for its unique structure, which includes a disulfide bond linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminophenyl)dithio)benzoic acid typically involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminophenyl)dithio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Aminophenyl)dithio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Aminophenyl)dithio)benzoic acid involves its interaction with various molecular targets. The disulfide bond in the compound can interact with thiol groups in proteins, leading to modifications that affect protein function. This interaction is crucial in enzyme inhibition and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Aminophenyl)dithio)benzoic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly useful in studies involving redox reactions and protein modifications .

Properties

CAS No.

5301-13-3

Molecular Formula

C13H11NO2S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(2-aminophenyl)disulfanyl]benzoic acid

InChI

InChI=1S/C13H11NO2S2/c14-10-6-2-4-8-12(10)18-17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16)

InChI Key

WJWAUWVAOASXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2N

Origin of Product

United States

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